molecular formula C12H14N2O4 B5874260 5-[4-(AMINOCARBONYL)ANILINO]-5-OXOPENTANOIC ACID

5-[4-(AMINOCARBONYL)ANILINO]-5-OXOPENTANOIC ACID

Cat. No.: B5874260
M. Wt: 250.25 g/mol
InChI Key: PSUMPMNYXCPPFI-UHFFFAOYSA-N
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Description

5-[4-(AMINOCARBONYL)ANILINO]-5-OXOPENTANOIC ACID is a synthetic organic compound with the molecular formula C12H14N2O4 It is characterized by the presence of an anilino group attached to a pentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(AMINOCARBONYL)ANILINO]-5-OXOPENTANOIC ACID typically involves the reaction of 4-aminobenzamide with glutaric anhydride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

5-[4-(AMINOCARBONYL)ANILINO]-5-OXOPENTANOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: The anilino group allows for electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

5-[4-(AMINOCARBONYL)ANILINO]-5-OXOPENTANOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[4-(AMINOCARBONYL)ANILINO]-5-OXOPENTANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-4-oxopentanoic acid: A non-protein amino acid involved in heme biosynthesis.

    5-[4-(aminosulfonyl)anilino]-5-oxopentanoic acid: A compound with a similar structure but different functional groups.

Uniqueness

5-[4-(AMINOCARBONYL)ANILINO]-5-OXOPENTANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its anilino group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.

Properties

IUPAC Name

5-(4-carbamoylanilino)-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c13-12(18)8-4-6-9(7-5-8)14-10(15)2-1-3-11(16)17/h4-7H,1-3H2,(H2,13,18)(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSUMPMNYXCPPFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NC(=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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